![molecular formula C17H18N4O2S2 B13824434 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD09284066 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09284066 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of MFCD09284066 typically involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD09284066 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving MFCD09284066 can produce various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with MFCD09284066 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving MFCD09284066 depend on the specific reaction type and conditions. These products can include various derivatives and modified forms of the original compound.
Wissenschaftliche Forschungsanwendungen
MFCD09284066 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent and intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, MFCD09284066 is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: MFCD09284066 is used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD09284066 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD09284066 include those with similar molecular structures and reactivity. These compounds may share some properties and applications but also have unique characteristics that distinguish them from MFCD09284066.
Uniqueness
MFCD09284066 is unique due to its specific molecular structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry.
Conclusion
MFCD09284066 is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C17H18N4O2S2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-4-10-7-14(22)21-17(19-10)24-9-15(23)20-16-12(8-18)11-5-3-6-13(11)25-16/h7H,2-6,9H2,1H3,(H,20,23)(H,19,21,22) |
InChI-Schlüssel |
YARPGMCVOVAWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


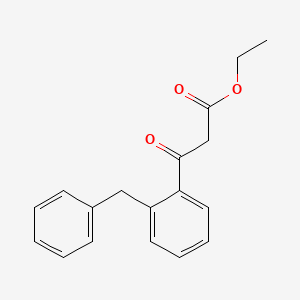
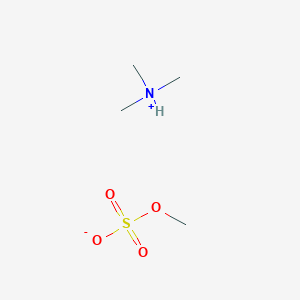
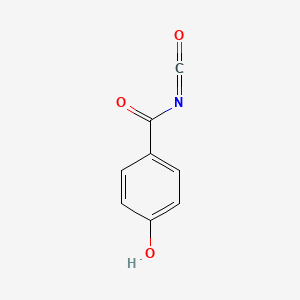
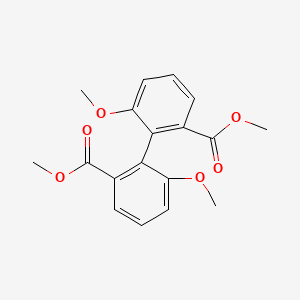
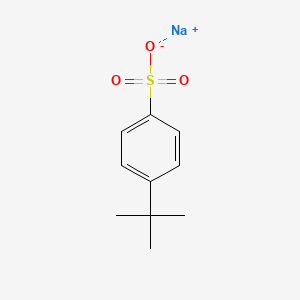
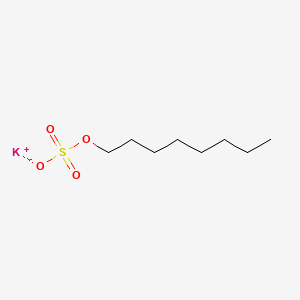
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
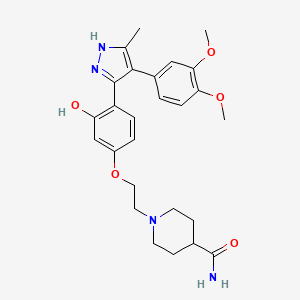
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
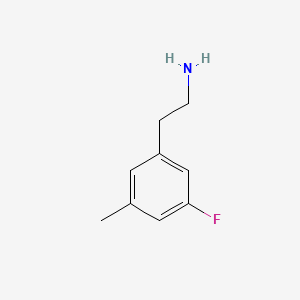
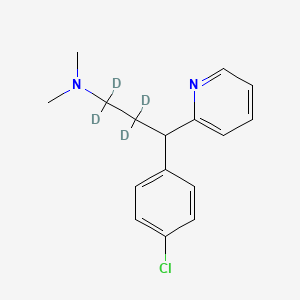
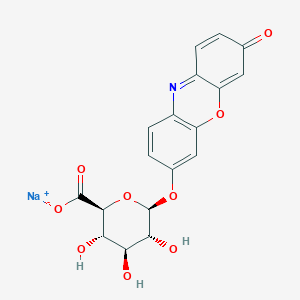
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
